molecular formula C31H46NOPS B15328144 (R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B15328144
M. Wt: 511.7 g/mol
InChI Key: PYPAPVWEZJWYCQ-OSRRZMJMSA-N
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Description

®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound featuring a combination of phosphanyl, tolyl, and sulfinamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of the phosphanyl and sulfinamide groups. Common synthetic routes may involve the use of organometallic catalysts, such as palladium or nickel, to facilitate coupling reactions . Reaction conditions often include controlled temperatures and the use of solvents like toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may leverage high-yield methods such as Pd-catalyzed Suzuki coupling reactions or Ni-catalyzed Kumada coupling reactions . These methods are chosen for their efficiency and cost-effectiveness in large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfinamide groups to amines.

    Substitution: The tolyl and phosphanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to optimize yield and selectivity.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in catalytic reactions, particularly in asymmetric synthesis . Its unique structure allows for the formation of chiral centers, making it valuable in the production of enantiomerically pure compounds.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential as a pharmaceutical intermediate. Its ability to form stable complexes with metals can be utilized in drug design and development.

Industry

Industrially, the compound can be used in the synthesis of advanced materials and polymers. Its structural properties contribute to the development of materials with specific mechanical and chemical characteristics.

Mechanism of Action

The mechanism of action of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets through its phosphanyl and sulfinamide groups. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways . The compound’s ability to form stable complexes with metals also plays a role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphanyl and sulfinamide derivatives, such as:

  • ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide
  • ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(m-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Uniqueness

What sets ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide apart is its specific combination of functional groups, which provides unique steric and electronic properties

Properties

Molecular Formula

C31H46NOPS

Molecular Weight

511.7 g/mol

IUPAC Name

N-[(R)-(2-dicyclohexylphosphanylphenyl)-(2-methylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C31H46NOPS/c1-24-16-12-13-21-27(24)30(32(5)35(33)31(2,3)4)28-22-14-15-23-29(28)34(25-17-8-6-9-18-25)26-19-10-7-11-20-26/h12-16,21-23,25-26,30H,6-11,17-20H2,1-5H3/t30-,35?/m1/s1

InChI Key

PYPAPVWEZJWYCQ-OSRRZMJMSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C

Origin of Product

United States

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